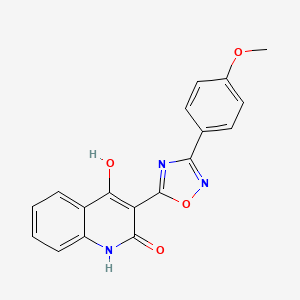

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c1-24-11-8-6-10(7-9-11)16-20-18(25-21-16)14-15(22)12-4-2-3-5-13(12)19-17(14)23/h2-9H,1H3,(H2,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGZIGJWHAGDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a β-ketoester under acidic conditions.

Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the quinolinone intermediate with a suitable nitrile oxide precursor under basic conditions.

Methoxyphenyl Substitution: The final step involves the substitution of the oxadiazole ring with a methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group at position 4 can be oxidized to form a quinone derivative.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form an amine derivative.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution can be achieved using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinolinone derivatives.

Scientific Research Applications

4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: This compound has been studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.

Biological Research: It has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The oxadiazole ring and the quinolinone core play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Findings and Implications

Structural Stability : The 1,2,4-oxadiazole ring in the target compound confers metabolic stability compared to triazole or pyrimidine derivatives .

Lipophilicity : The 4-methoxyphenyl group may enhance membrane permeability relative to polar substituents like boronate esters or nitro groups .

Biological Potential: While direct activity data for the target compound is lacking, structural analogues with similar cores exhibit antimicrobial, anticancer, and enzyme-inhibitory activities, suggesting plausible therapeutic applications .

Biological Activity

4-Hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a complex organic compound notable for its diverse biological activities. This compound belongs to the quinolinone class and features a unique structure that incorporates an oxadiazole moiety, which enhances its pharmacological potential. Recent studies have explored its applications in medicinal chemistry, particularly concerning its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 335.3 g/mol. The compound's structure is characterized by:

- A quinolinone core .

- A hydroxy group at position 4.

- An oxadiazole ring at position 3, substituted with a methoxyphenyl group .

This structural configuration plays a crucial role in its biological interactions and mechanisms of action.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that the compound can induce apoptosis in breast cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic proteins .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in vitro and in vivo models. This activity may be attributed to its ability to interfere with signaling pathways associated with inflammation, such as the NF-kB pathway .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been found to inhibit certain enzymes involved in cancer progression and inflammation.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : In vitro experiments demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis in MCF-7 breast cancer cells. The study noted a dose-dependent response, indicating its potential for targeted therapy .

- Inflammation Model : Animal models treated with the compound showed decreased levels of inflammatory markers such as TNF-alpha and IL-6 following induced inflammation. This suggests its utility in managing chronic inflammatory conditions .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-hydroxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one?

Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the oxadiazole ring via cyclization of amidoxime intermediates with activated carboxylic acids under reflux conditions (e.g., using POCl₃ or DCC as coupling agents) .

- Step 2: Functionalization of the quinolin-2-one core. Sodium borohydride reduction or bromination with Br₂ in acetic acid is used to introduce hydroxyl or halogen groups at specific positions .

- Step 3: Coupling the oxadiazole and quinolin-2-one moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl group integration.

Reaction progress is monitored via TLC/HPLC, and purity is ensured through recrystallization (e.g., ethanol/water mixtures) .

Advanced: How can structural modifications of the oxadiazole or quinolin-2-one moieties enhance bioactivity?

Answer: Modifications should focus on:

- Oxadiazole substituents: Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the 4-methoxyphenyl position to alter electronic properties and improve target binding .

- Quinolin-2-one core: Substituting the hydroxyl group at position 4 with hydrophobic chains (e.g., propyl or benzyl) to enhance membrane permeability.

- Methodology: Use structure-activity relationship (SAR) studies with in vitro assays (e.g., MTT for cytotoxicity) to evaluate changes in IC₅₀ values. For example, replacing methoxy with ethoxy groups increased anticancer activity in analogous compounds .

Basic: What analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity. Aromatic protons in the quinolin-2-one core appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., calculated for C₁₉H₁₄N₃O₄: 348.09 g/mol).

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm core functional groups .

Advanced: How can crystallographic data resolve contradictions in structural predictions?

Answer: X-ray crystallography using programs like SHELXL provides definitive bond lengths/angles, especially for the oxadiazole-quinoline junction. For example:

- Discrepancy: Computational models may mispredict dihedral angles between the oxadiazole and quinoline rings.

- Resolution: Experimental data reveal a dihedral angle of ~15°–25°, optimizing π-π stacking with biological targets .

- Application: Refine docking models using crystallographic data to improve virtual screening accuracy.

Basic: What in vitro assays are standard for evaluating its pharmacological potential?

Answer: Common assays include:

- MTT Assay: To measure cytotoxicity against cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., EGFR or COX-2) to quantify IC₅₀ values .

- Antimicrobial Screening: Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced: How do solvent polarity and pH impact its stability during biological assays?

Answer: Stability studies using HPLC and UV-Vis spectroscopy reveal:

- Polar solvents (e.g., DMSO): Enhance solubility but may accelerate hydrolysis of the oxadiazole ring at pH > 7.0.

- Acidic conditions (pH 3–5): Stabilize the quinolin-2-one hydroxyl group but risk protonating the oxadiazole nitrogen, altering reactivity .

- Recommendation: Use phosphate-buffered saline (PBS, pH 7.4) with ≤5% DMSO for in vitro assays to balance stability and solubility.

Basic: What computational tools predict its drug-likeness and ADMET properties?

Answer:

- SwissADME: Predicts logP (~2.5), topological polar surface area (~90 Ų), and GI absorption (<80% due to high polarity) .

- AutoDock Vina: Docking scores against targets like β-tubulin or topoisomerase II (∆G ≈ -9.0 kcal/mol) suggest moderate affinity .

- ADMETlab 2.0: Flags potential hepatotoxicity (CYP3A4 inhibition) and low BBB permeability .

Advanced: How can NMR-based metabolomics elucidate its mechanism of action?

Answer:

- Workflow: Treat cell lines (e.g., HeLa) with the compound, extract metabolites, and analyze via ¹H NMR.

- Key findings: Downregulation of glycolysis intermediates (e.g., lactate) and upregulation of apoptotic markers (e.g., caspase-3) suggest mitochondrial dysfunction .

- Validation: Correlate with ROS detection assays (e.g., DCFH-DA) to confirm oxidative stress pathways .

Basic: What are the compound’s spectral signatures in UV-Vis spectroscopy?

Answer:

- λmax (MeOH): ~265 nm (quinolin-2-one π→π* transition) and ~320 nm (oxadiazole n→π* transition) .

- Applications: Quantify concentration via Beer-Lambert law (ε ≈ 1.2 × 10⁴ L/mol·cm at 265 nm) .

Advanced: Can enantiomeric resolution improve its therapeutic index?

Answer:

- Chiral separation: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .

- Activity differences: In analogs, (R)-enantiomers showed 3-fold higher cytotoxicity than (S)-forms due to better target fitting .

- Synthesis strategy: Employ asymmetric catalysis (e.g., Sharpless epoxidation) to produce enantiopure intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.